molecular formula C18H24N2O5 B13080166 tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate

tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate

Cat. No.: B13080166
M. Wt: 348.4 g/mol
InChI Key: OKNUGRTXJGTXBD-WPZCJLIBSA-N
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Description

This compound features a pyrrolidine ring with two key substituents:

  • Position 1: A tert-butyl carbamate group (Boc), which enhances solubility and acts as a protective group during synthesis.
  • Position 3: An amide linkage to (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid, a bicyclic ether-carbonyl moiety.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-9-8-12(10-20)19-16(21)15-11-23-13-6-4-5-7-14(13)24-15/h4-7,12,15H,8-11H2,1-3H3,(H,19,21)/t12?,15-/m1/s1

InChI Key

OKNUGRTXJGTXBD-WPZCJLIBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)[C@H]2COC3=CC=CC=C3O2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases like n-butyllithium and electrophiles such as dimethylformamide (DMF) in anhydrous solvents .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

tert-Butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand in coordination chemistry, binding to metal ions and facilitating electron transfer in redox reactions. Additionally, it can function as a Lewis acid, accepting electrons from other molecules.

Comparison with Similar Compounds

Ether-Linked Pyrrolidine Derivatives

Compound Name Substituent at Position 3 Synthesis Method Key Structural Features Applications/Notes
tert-Butyl (3R)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate (13G) Pyridin-4-yloxy (ether) NaH/THF-mediated coupling of 4-fluoropyridine and tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate Aromatic pyridine enhances hydrogen bonding; less rigid than benzodioxine Modulates gene expression in small-molecule drug design
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Dibenzylamino-nitropyrimidinyl amino Template-based substitution using tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate Bulky, electron-deficient nitropyrimidine; potential kinase inhibition Intermediate in nucleotide analogue synthesis

Key Differences :

  • The benzodioxine compound’s bicyclic structure offers greater conformational rigidity compared to the planar pyridine or flexible dibenzylamino groups.
  • The nitro group in the pyrimidine derivative () introduces electron-withdrawing effects, altering reactivity compared to the benzodioxine’s electron-rich ether system .

Hydroxymethyl and Hydroxy-Substituted Analogues

Compound Name Substituent at Position 3 Synthesis Method Key Structural Features Applications/Notes
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (PB00887) Hydroxymethyl Not explicitly detailed; likely involves hydroxyl protection/deprotection Polar hydroxymethyl enhances solubility; less steric bulk Building block for peptidomimetics or prodrugs
tert-Butyl (2S,3R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-((S)-1-hydroxybutan-2-yl)pyrrolidine-1-carboxylate (7c-s1) Hydroxybutan-2-yl with silyl-protected hydroxymethyl BH3–THF catalyzed hydroxylation followed by NaOH/H2O2 workup Branched hydroxyalkyl chain; stereochemical complexity Ligand for ionotropic glutamate receptors

Key Differences :

  • The benzodioxine derivative’s carbonyl group provides a hydrogen-bond acceptor, whereas hydroxymethyl/hydroxyalkyl groups () act as hydrogen-bond donors, influencing target selectivity .
  • Steric bulk in 7c-s1 () may limit membrane permeability compared to the planar benzodioxine system.

Fluorinated and Electron-Deficient Analogues

Compound Name Substituent at Position 3 Synthesis Method Key Structural Features Applications/Notes
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Trifluoromethyl, hydroxy, methyl Not detailed; likely involves fluorinated building blocks CF3 group increases lipophilicity and metabolic stability Potential CNS drug candidate due to enhanced blood-brain barrier penetration
(R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate 2-Nitrophenylamino Not detailed; likely SNAr or Buchwald-Hartwig amination Electron-deficient nitro group; planar aromatic ring Intermediate in nitro-reduction pathways for amine synthesis

Key Differences :

  • The trifluoromethyl group () enhances hydrophobicity and stability, whereas the benzodioxine’s ether-oxygen atoms may participate in polar interactions .
  • The nitro group () offers reducibility for further functionalization, a feature absent in the benzodioxine compound .

Biological Activity

tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate is a complex organic compound notable for its unique structural features, including a tert-butyl ester group, a pyrrolidine ring, and a benzodioxine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

  • Molecular Formula : C₁₈H₂₄N₂O₅
  • Molecular Weight : 348.39 g/mol
  • Structural Features :
    • Tert-butyl ester group
    • Pyrrolidine ring
    • Benzodioxine moiety

Research indicates that this compound exhibits significant biological activities through its interactions with specific molecular targets such as enzymes and receptors. The mechanism of action involves binding to these targets, which may modulate biological pathways and influence cellular responses.

Antiviral Activity

One of the primary areas of research involves the compound's potential as an inhibitor of viral neuraminidases, particularly in influenza viruses. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on neuraminidase enzymes, which are crucial for viral replication.

Table 1: Inhibition Potency Against Neuraminidases

CompoundVirus TypeK_i (μM)Notes
Compound 4Influenza A (N2)50Significant inhibition observed
Compound 5Influenza B>200Weaker activity compared to A

Enzyme Inhibition Studies

The enzyme inhibition assays conducted revealed that the compound acts as a competitive inhibitor relative to the substrate. The kinetic mechanism was established using high-performance liquid chromatography (HPLC) to quantify the inhibition effects.

Case Study: Neuraminidase Inhibition
A study involving approximately 300 α- and β-amino acid derivatives identified several potent inhibitors. The most effective compounds demonstrated up to a 24-fold increase in potency compared to standard inhibitors in cell culture assays against influenza viruses .

Applications in Medicinal Chemistry

The unique structural elements of this compound make it particularly valuable for various research applications within medicinal chemistry. Its potential therapeutic applications include:

  • Antiviral Agents : As outlined above, its ability to inhibit viral neuraminidases positions it as a candidate for antiviral drug development.
  • Targeted Drug Design : The compound's interactions with specific receptors can facilitate the design of targeted therapies for various diseases.

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